molecular formula C22H28Cl2N6O2 B2617817 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898408-55-4

8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2617817
CAS No.: 898408-55-4
M. Wt: 479.41
InChI Key: FUYRXYWWOLAAOR-UHFFFAOYSA-N
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Description

8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dichlorophenyl group and a tetrahydropurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit NUDT5 activity and ADP-ribose metabolism, affecting chromatin remodeling and gene regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a dichlorophenyl group and a tetrahydropurine core makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N6O2/c1-3-4-5-9-30-18-19(27(2)22(32)26-20(18)31)25-21(30)29-12-10-28(11-13-29)14-15-16(23)7-6-8-17(15)24/h6-8H,3-5,9-14H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYRXYWWOLAAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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